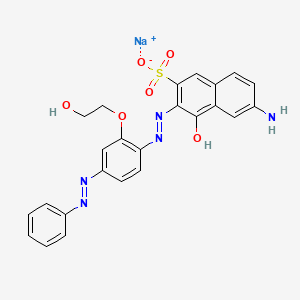![molecular formula C14H24O3Si2 B14289665 [4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) CAS No. 114655-28-6](/img/structure/B14289665.png)
[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) is a chemical compound with a molecular formula of C14H24O3Si2. This compound is known for its unique structure, which includes a benzofuran core with trimethylsilane groups attached via oxygen linkages. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) typically involves the reaction of benzofuran derivatives with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of trimethylsilyl groups. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of [4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the compound is typically achieved through distillation or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of hydrogenated benzofuran derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used to replace the trimethylsilyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction may produce 4,7-dihydrobenzofuran.
Aplicaciones Científicas De Investigación
[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which [4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) exerts its effects involves its interaction with various molecular targets. The trimethylsilyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The benzofuran core can participate in π-π interactions with aromatic residues in proteins, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Dihydro-2-benzofuran-1,3-dione: This compound shares the benzofuran core but lacks the trimethylsilyl groups.
4-Methyl-4,7-dihydro-2-benzofuran-1,3-dione: Similar structure with a methyl group instead of trimethylsilyl groups.
5,6-Diethoxy-benzofuran-4,7-dione: Contains ethoxy groups instead of trimethylsilyl groups.
Uniqueness
The presence of trimethylsilyl groups in [4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) imparts unique chemical properties, such as increased lipophilicity and stability against hydrolysis. These properties make it a valuable compound for various research applications, distinguishing it from other benzofuran derivatives.
Propiedades
Número CAS |
114655-28-6 |
|---|---|
Fórmula molecular |
C14H24O3Si2 |
Peso molecular |
296.51 g/mol |
Nombre IUPAC |
trimethyl-[(3-trimethylsilyloxy-4,7-dihydro-2-benzofuran-1-yl)oxy]silane |
InChI |
InChI=1S/C14H24O3Si2/c1-18(2,3)16-13-11-9-7-8-10-12(11)14(15-13)17-19(4,5)6/h7-8H,9-10H2,1-6H3 |
Clave InChI |
ASRACOVKWGNFSI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=C2CC=CCC2=C(O1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide](/img/structure/B14289587.png)
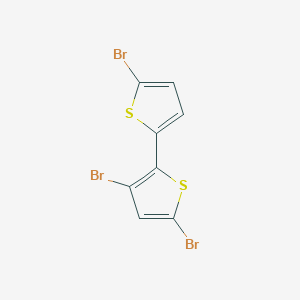
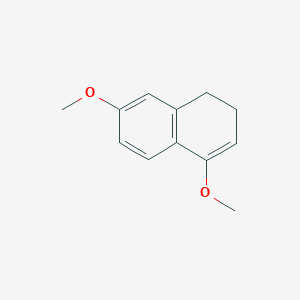
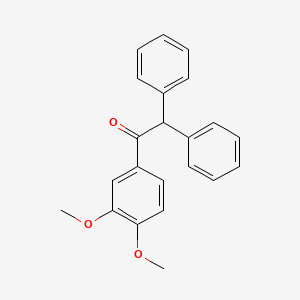
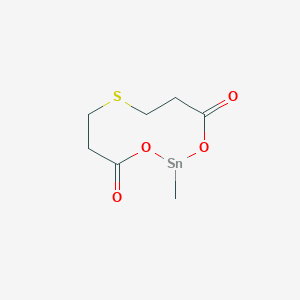
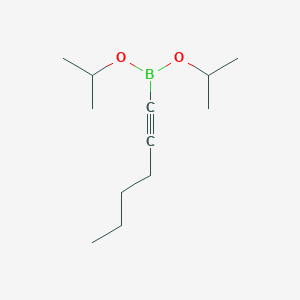


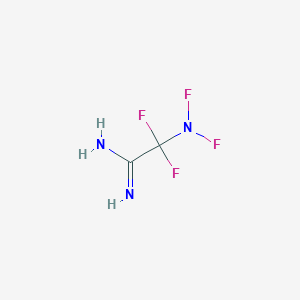
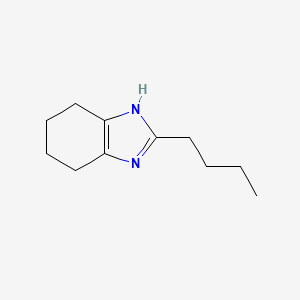
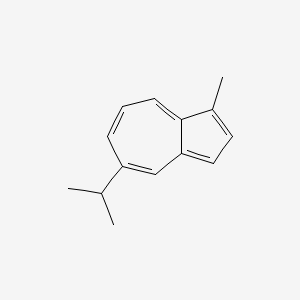
![Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-](/img/structure/B14289650.png)
